molecular formula C7H15Br B12398775 1-Bromoheptane-6,6,7,7,7-d5

1-Bromoheptane-6,6,7,7,7-d5

Cat. No.: B12398775
M. Wt: 184.13 g/mol
InChI Key: LSXKDWGTSHCFPP-ZBJDZAJPSA-N
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Description

1-Bromoheptane-6,6,7,7,7-d5 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. This compound is often used in scientific research due to its unique properties. The molecular formula is C7H10D5Br, and it has a molecular weight of 184.13 g/mol.

Preparation Methods

The synthesis of 1-Bromoheptane-6,6,7,7,7-d5 typically involves the bromination of heptane-6,6,7,7,7-d5. This process can be carried out using various brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a temperature range of 0-25°C.

Chemical Reactions Analysis

1-Bromoheptane-6,6,7,7,7-d5 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

    Elimination Reactions: Under strong base conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.

Scientific Research Applications

1-Bromoheptane-6,6,7,7,7-d5 is widely used in various fields of scientific research:

    Chemistry: It serves as a labeled building block in organic synthesis and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic research to trace biochemical pathways due to its stable isotope labeling.

    Medicine: It is employed in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

    Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of 1-Bromoheptane-6,6,7,7,7-d5 involves its role as a labeled compound in tracing and studying various biochemical and chemical processes. The deuterium atoms provide a distinct signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to follow the compound’s behavior and interactions in different environments.

Comparison with Similar Compounds

1-Bromoheptane-6,6,7,7,7-d5 can be compared with other deuterated compounds such as:

    1-Bromoheptane: The non-deuterated version, which has similar chemical properties but lacks the unique labeling advantages of the deuterated compound.

    1-Bromohexane-6,6,7,7,7-d5: A similar deuterated compound with one less carbon atom, used for similar research purposes.

The uniqueness of this compound lies in its specific labeling pattern, which makes it particularly useful for detailed studies of long-chain hydrocarbons and their derivatives.

Properties

Molecular Formula

C7H15Br

Molecular Weight

184.13 g/mol

IUPAC Name

7-bromo-1,1,1,2,2-pentadeuterioheptane

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2

InChI Key

LSXKDWGTSHCFPP-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCBr

Canonical SMILES

CCCCCCCBr

Origin of Product

United States

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